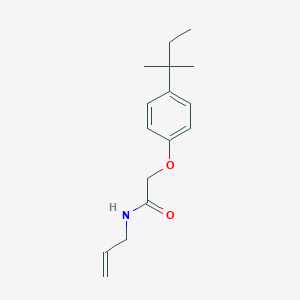
N-allyl-2-(4-tert-pentylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AP-5 is a synthetic compound that was first synthesized by Watkins and colleagues in 1988. It belongs to a class of compounds known as NMDA receptor antagonists, which are compounds that block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and NMDA receptors play a key role in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
AP-5 has been extensively studied in the field of neuroscience for its potential role in modulating glutamate receptors. It has been shown to be a potent and selective antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, with little or no activity at other glutamate receptor subtypes. As such, AP-5 has been used as a tool compound to study the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological and pathological processes.
Mécanisme D'action
AP-5 acts as a competitive antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, binding to the receptor at the same site as the endogenous ligand glutamate. By blocking the activity of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, AP-5 can modulate the activity of glutamatergic synapses in the brain. This can have a range of effects on neuronal function, including altering synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of AP-5 are primarily related to its ability to block the activity of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. By doing so, it can modulate glutamatergic neurotransmission in the brain, which can have a range of effects on neuronal function. For example, AP-5 has been shown to impair long-term potentiation (LTP), a process that is thought to underlie learning and memory. It has also been shown to have neuroprotective effects in various models of neuronal injury, such as ischemia and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AP-5 as a tool compound is its selectivity for the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. This allows researchers to specifically study the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological and pathological processes without affecting other glutamate receptor subtypes. However, one limitation of AP-5 is that it is not a highly potent antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. As such, relatively high concentrations of AP-5 are often required to achieve a complete block of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor activity.
Orientations Futures
There are several future directions for research on AP-5 and its role in modulating glutamate receptors. One area of interest is the potential therapeutic applications of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists, including AP-5, in various neurological and psychiatric disorders. For example, N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists have been shown to have potential as antidepressants, anxiolytics, and analgesics. Another area of interest is the development of more potent and selective N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists, which could have improved therapeutic efficacy and reduced side effects compared to existing compounds. Finally, there is ongoing research into the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological processes, such as synaptic plasticity and learning and memory, which could provide further insights into the potential therapeutic applications of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists.
Méthodes De Synthèse
The synthesis of AP-5 involves the reaction of 4-tert-pentylphenol with allyl bromide to form 4-tert-pentylphenol allyl ether. This compound is then reacted with ethyl chloroacetate to form N-allyl-2-(4-tert-pentylphenoxy)acetamide (AP-5). The synthesis of AP-5 is relatively straightforward and can be carried out using standard organic chemistry techniques.
Propriétés
Nom du produit |
N-allyl-2-(4-tert-pentylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
2-[4-(2-methylbutan-2-yl)phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H23NO2/c1-5-11-17-15(18)12-19-14-9-7-13(8-10-14)16(3,4)6-2/h5,7-10H,1,6,11-12H2,2-4H3,(H,17,18) |
Clé InChI |
GWIVVBRYOJPUAY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC=C |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-isopropylbenzamide](/img/structure/B268503.png)
![4-isopropyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268506.png)
![4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268508.png)
![2-chloro-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268509.png)
![2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268510.png)
![2-chloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268511.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268513.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B268514.png)
![2-chloro-N-{4-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B268515.png)
![3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268519.png)
![N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B268521.png)
![2-bromo-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268524.png)
![2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268525.png)
![2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B268526.png)